molecular formula C18H21NO2 B14398519 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 89739-62-8

1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B14398519
CAS No.: 89739-62-8
M. Wt: 283.4 g/mol
InChI Key: GJXYXMWDYOJEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a tetrahydrobenzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or copper(I) chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenoxy)-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
  • 1-(4-Methoxyphenoxy)-3-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
  • 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine

Comparison: 1-(4-Methoxyphenoxy)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and structural features. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. These differences make it a valuable compound for targeted research and applications.

Properties

CAS No.

89739-62-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

5-(4-methoxyphenoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C18H21NO2/c1-19-12-11-14-5-3-4-6-17(14)18(13-19)21-16-9-7-15(20-2)8-10-16/h3-10,18H,11-13H2,1-2H3

InChI Key

GJXYXMWDYOJEIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1)OC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.